molecular formula C24H32N2O7 B195483 Indacaterol maleate CAS No. 753498-25-8

Indacaterol maleate

Cat. No. B195483
CAS RN: 753498-25-8
M. Wt: 508.6 g/mol
InChI Key: IREJFXIHXRZFER-PCBAQXHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indacaterol maleate is a maleate salt obtained by the reaction of indacaterol with one equivalent of maleic acid . It is used for the treatment of chronic obstructive pulmonary disease (COPD) and has a role as a beta-adrenergic agonist and a bronchodilator agent . It is a long-acting β2-adrenoceptor agonist and bronchodilator with a rapid onset of action .


Synthesis Analysis

The synthesis of Indacaterol maleate involves the reaction of indacaterol with one equivalent of maleic acid . A new method for synthesizing indacaterol involves the use of 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-base) amine]-1-triethyl siloxy ethyl]-8-(benzyloxy)-2(1H)-quinolone and three hydration tetrabutyl ammonium fluoride in methyl alcohol, with the addition of acetic acid and 5% palladium carbon .


Molecular Structure Analysis

The molecular formula of Indacaterol maleate is C28H32N2O7 . The molecular weight is 508.6 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one . The crystal structure of indacaterol hydrogen maleate was optimized with density functional techniques .


Chemical Reactions Analysis

Various analytical methods have been used for the estimation of Indacaterol Maleate. These include Ultraviolet Spectrometric, High-performance liquid chromatography method for qualitative and quantitative estimation of Indacaterol maleate in pharmaceutical formulations and biological fluids .


Physical And Chemical Properties Analysis

Indacaterol maleate has a molecular weight of 508.6 g/mol . The molecular formula is C28H32N2O7 . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one .

Scientific Research Applications

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Indacaterol Maleate is a long-acting β2-agonist approved for the treatment of chronic obstructive pulmonary disease (COPD) . It shows a rapid onset of action within minutes of administration and provides 24-hour bronchodilation in patients with COPD .

Combination Therapy for COPD

In 2013, the combination therapy of Indacaterol Maleate and the long-acting muscarinic antagonist (LAMA) glycopyrronium was approved in the EU and Japan as a once-daily dual bronchodilator therapy in COPD .

Asthma Treatment

Indacaterol Maleate is used in the development of a once-daily, inhaled fixed-dose combination (FDC) of indacaterol, glycopyrronium bromide (a long-acting muscarinic antagonist), and mometasone furoate (an inhaled corticosteroid [ICS]) for the treatment of patients with asthma .

Pharmacokinetics Research

Research has been conducted to investigate the lung function, pharmacokinetics (PK), and safety of Indacaterol Maleate . This research helps to understand the drug’s absorption, distribution, metabolism, and excretion, which is crucial for determining the dosage, route of administration, and potential side effects.

Quality Control and Stability Analysis

A rapid, simple, precise, and reproducible HPLC method was developed and validated for simultaneous determination of Indacaterol Maleate and glycopyrronium bromide . This method is used for the quality control of these drugs and is a stability-indicating method at the same time .

Treatment of Acute Exacerbation of COPD

Indacaterol Maleate is used in the treatment of acute exacerbation of COPD . This refers to a sudden worsening of COPD symptoms, which is often caused by infections or other triggers.

Mechanism of Action

Safety and Hazards

When handling Indacaterol maleate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

The use of all medication in pregnancy should be avoided whenever possible, particularly in the first trimester . Appropriate pre-defined withdrawal criteria should be described for patients who may require withdrawal during the washout period due to COPD exacerbation or inability to tolerate withdrawal of baseline therapy .

properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREJFXIHXRZFER-PCBAQXHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indacaterol maleate

CAS RN

753498-25-8
Record name Indacaterol maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753498-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indacaterol maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753498258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDACATEROL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JEC1ITX7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indacaterol maleate
Reactant of Route 2
Indacaterol maleate
Reactant of Route 3
Reactant of Route 3
Indacaterol maleate
Reactant of Route 4
Indacaterol maleate
Reactant of Route 5
Reactant of Route 5
Indacaterol maleate
Reactant of Route 6
Indacaterol maleate

Q & A

A: Indacaterol maleate is a long-acting β2-adrenoceptor agonist (LABA). [] Upon inhalation, it binds to β2-adrenoceptors located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []

A: While the provided abstracts don't explicitly state the molecular formula and weight of indacaterol maleate, they mention it is a chirally pure compound. [] A comprehensive search in chemical databases would be necessary to obtain this information.

A: Yes, spectroscopic methods have been explored for the quantification of indacaterol maleate. One study utilized UV spectrophotometry, measuring absorbance at 259 nm. [] Another study employed spectrofluorimetry, measuring native fluorescence at 358 nm after excitation at 258 nm. [] These methods demonstrate the applicability of spectroscopic techniques for indacaterol maleate analysis.

A: The provided abstracts primarily focus on the pharmacological properties of indacaterol maleate as a bronchodilator. [, , ] There is no information available regarding its potential catalytic properties or applications in catalytic reactions.

ANone: The abstracts do not provide information on the use of computational chemistry or modeling techniques for studying indacaterol maleate.

A: While the provided abstracts don't delve into detailed SAR studies, they highlight the importance of indacaterol maleate's chiral purity for its pharmacological activity. [] One study investigated replacing the maleate salt with acetate to mitigate post-inhalation cough, demonstrating the impact of structural modifications on the drug's profile. [] More comprehensive SAR studies would be valuable to further optimize its therapeutic properties.

A: Indacaterol maleate exhibits a prolonged duration of bronchodilation, lasting at least 24 hours, making it suitable for once-daily administration. [, ] This distinguishes it from other LABAs like salmeterol and formoterol, which typically require twice-daily dosing. [] Studies in guinea pigs demonstrated that indacaterol's bronchoprotective effect persisted for 24 hours, while salmeterol, formoterol, and salbutamol showed shorter durations of action. []

A: While the provided abstracts don't detail indacaterol maleate's metabolic pathways, one study suggests its clearance involves CYP3A4 and P-glycoprotein (P-gp). [] Inhibition of these metabolic enzymes can elevate systemic exposure to indacaterol. [] Understanding these interactions is crucial to avoid potential adverse effects and ensure therapeutic efficacy.

A: Preclinical studies employed isolated guinea pig trachea to assess indacaterol maleate's bronchodilatory effects. [, ] Researchers induced bronchoconstriction using agents like methacholine and 5-hydroxytryptamine and measured the ability of indacaterol to reverse this effect. [] These studies demonstrated indacaterol's rapid onset and prolonged duration of action compared to other bronchodilators. []

A: Several Phase III clinical trials, including the IGNITE program, investigated the efficacy of indacaterol maleate in COPD patients. [, ] These trials demonstrated significant improvements in lung function parameters like FEV1 compared to placebo, glycopyrronium, and tiotropium. [] Additionally, indacaterol showed a favorable safety and tolerability profile in Japanese patients with COPD in a large post-marketing surveillance study. []

A: While the provided abstracts mention the generally favorable safety and tolerability profile of indacaterol, [] they also acknowledge potential adverse effects associated with β2-agonists in general. [, ] These can include tachycardia, palpitations, hypokalemia, hyperglycemia, and paradoxical bronchospasm. [, ] Careful monitoring and appropriate patient selection are crucial to minimize the risk of these adverse effects.

ANone: Several analytical techniques have been employed for indacaterol maleate analysis, including:

  • RP-HPLC-DAD: This method allows simultaneous quantification of indacaterol maleate and glycopyrronium bromide in pharmaceutical formulations. []
  • Spectrophotometry: This method is based on measuring the absorbance of indacaterol maleate in methanol at 259 nm. []
  • Spectrofluorimetry: This method measures the native fluorescence of indacaterol maleate in methanol at 358 nm after excitation at 258 nm. []
  • First-Order Derivative Spectrophotometry: This method enables simultaneous determination of indacaterol maleate and glycopyrronium bromide in pharmaceutical dosage forms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.